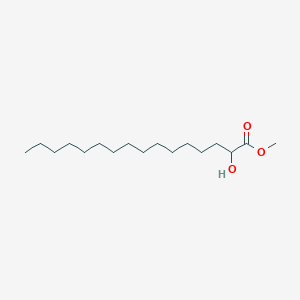

Methyl 2-hydroxyhexadecanoate

Descripción general

Descripción

]dec-1-ilfenoxi)acetil]amino]benzoato, es un compuesto que funciona como un inhibidor del factor 1 alfa inducible por hipoxia (HIF-1α) y la malato deshidrogenasa 2 (MDH2). Se utiliza principalmente en la investigación científica para estudiar la regulación de los factores inducibles por hipoxia y su papel en varios procesos biológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de LW 6 implica múltiples pasos, comenzando con la preparación de la estructura central del benzoato. Los pasos clave incluyen:

Formación del núcleo benzoato: Esto implica la reacción del ácido 4-hidroxibenzoico con los reactivos apropiados para introducir los grupos funcionales necesarios.

Introducción del grupo adamantilo: El grupo adamantilo se introduce a través de una reacción con triciclo[3.3.1.1]dec-1-ilfenol.

Acetilación: El paso final implica la acetilación del producto intermedio para formar el compuesto LW 6 deseado

Métodos de producción industrial

La producción industrial de LW 6 normalmente sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Se emplean técnicas como la evaporación de solventes, la cristalización y la cromatografía para purificar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

LW 6 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: LW 6 se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el núcleo del benzoato.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo o acetilo, lo que lleva a la formación de diferentes derivados

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de LW 6. Estos derivados se utilizan a menudo para estudiar la relación estructura-actividad del compuesto .

Aplicaciones Científicas De Investigación

Applications Overview

Methyl 2-hydroxyhexadecanoate has diverse applications, particularly in the fields of lipid science, pharmaceuticals, and biofuels. Below are the primary areas of application:

Lipid Science

This compound is utilized in lipid research due to its structural properties that mimic natural lipids. It serves as a model compound in studies related to:

- Fatty Acid Metabolism : Understanding how fatty acids are metabolized in biological systems.

- Lipid Extraction and Analysis : Used in methods for extracting and analyzing lipids from biological samples.

Pharmaceuticals

The compound is being explored for its potential therapeutic applications:

- Anti-inflammatory Agents : Research indicates that hydroxylated fatty acids can exhibit anti-inflammatory properties, making this compound a candidate for drug development targeting inflammatory diseases.

- Cytotoxicity Studies : Case studies have shown that derivatives of hydroxy fatty acids can possess cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapies .

Biofuels

This compound is being investigated as a component of biodiesel:

- Fuel Properties : Its unique properties can enhance the performance of biodiesel blends, improving fuel stability and reducing emissions .

- Production Methods : Engineered microorganisms can produce methyl esters from renewable resources, contributing to sustainable biofuel production .

Data Tables

| Application Area | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation | |

| Cytotoxicity | Inhibits cancer cell growth | |

| Lipid metabolism | Enhances understanding of lipid pathways |

Case Studies

- Cytotoxicity Against Cancer Cell Lines

- Biodiesel Production

- Lipid Extraction Techniques

Mecanismo De Acción

LW 6 ejerce sus efectos inhibiendo la acumulación del factor 1 alfa inducible por hipoxia (HIF-1α) en condiciones hipóxicas. Promueve la degradación de HIF-1α a través de la vía proteasómica dependiente de la proteína von Hippel-Lindau (VHL). Esta inhibición conduce a una disminución en la expresión de los genes diana de HIF-1α, como el factor de crecimiento endotelial vascular (VEGF) y la eritropoyetina (EPO). Además, LW 6 inhibe la malato deshidrogenasa 2 (MDH2), afectando la respiración mitocondrial y el metabolismo celular .

Comparación Con Compuestos Similares

Compuestos similares

CAY 10585: Otro inhibidor del factor 1 alfa inducible por hipoxia con propiedades y aplicaciones similares.

BAY 87-2243: Un compuesto que inhibe el factor 1 alfa inducible por hipoxia y se utiliza en la investigación del cáncer.

PX-478: Un inhibidor del factor 1 alfa inducible por hipoxia con posibles aplicaciones terapéuticas en el tratamiento del cáncer .

Unicidad de LW 6

LW 6 es único en su doble inhibición del factor 1 alfa inducible por hipoxia y la malato deshidrogenasa 2. Esta doble acción lo convierte en una herramienta valiosa para estudiar la interacción entre la hipoxia y el metabolismo celular. Su capacidad para inhibir ambos objetivos proporciona un alcance más amplio de aplicaciones en la investigación y posibles usos terapéuticos .

Actividad Biológica

Methyl 2-hydroxyhexadecanoate, also known as methyl 2-hydroxy palmitate, is a long-chain fatty acid methyl ester that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the second carbon of the hexadecanoate chain, which contributes to its unique properties and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 286.46 g/mol

- IUPAC Name : this compound

- CAS Number : 543716

The structure of this compound includes a long hydrophobic carbon chain with a polar hydroxyl group, making it amphiphilic. This property allows it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological activity.

Antitumor Effects

Research has indicated that this compound exhibits significant antitumor properties. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and Ehrlich tumor cells, this compound demonstrated cytotoxic effects. Specifically, it has been shown to inhibit cell proliferation and induce apoptosis in these cancer cell lines.

- Cytotoxicity : this compound has been reported to have an IC value comparable to standard chemotherapeutic agents, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory activities. It has been studied for its ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property makes it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Study :

- Anti-inflammatory Mechanisms :

- Antimicrobial Efficacy :

Comparative Table of Biological Activities

Propiedades

IUPAC Name |

methyl 2-hydroxyhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZITXGTIYKQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337625 | |

| Record name | Methyl 2-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16742-51-1 | |

| Record name | Methyl 2-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.